Methyl 2-chloro-6-methoxynicotinate
Description
Contextualization within Pyridine (B92270) and Nicotinate (B505614) Derivatives Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of compounds with significant applications, particularly in medicinal chemistry. wikipedia.orgresearchgate.net The pyridine ring is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in numerous FDA-approved drugs, including treatments for cancer, viral infections, and cardiovascular conditions. wikipedia.org The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties and provides a site for hydrogen bonding, which is crucial for molecular interactions with biological targets. sigmaaldrich.com
Nicotinates are a specific class of pyridine derivatives characterized by a carboxyl or ester group at the 3-position of the pyridine ring. Nicotinic acid itself is a well-known B vitamin. researchgate.net The modification of the pyridine ring in nicotinates with various substituents is a common strategy in drug discovery to fine-tune a molecule's biological activity, solubility, and metabolic stability. thieme-connect.comthieme-connect.com The introduction of halogen atoms, such as chlorine, and electron-donating groups, like a methoxy (B1213986) group, onto the pyridine scaffold creates versatile intermediates for further chemical transformations.
Academic Relevance of Methyl 2-chloro-6-methoxynicotinate as a Synthetic Intermediate
This compound (CAS Number: 95652-77-0) is a trifunctionalized pyridine derivative that holds considerable academic and industrial relevance primarily as a synthetic intermediate. sigmaaldrich.commsesupplies.com Its value stems from the specific arrangement of its functional groups: a methyl ester at the 3-position, a chloro group at the 2-position, and a methoxy group at the 6-position.
The academic significance of this compound is centered on the reactivity of the 2-chloro substituent. The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.netvaia.com This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.netvaia.com This makes the chloro group a good leaving group, facilitating its displacement by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups and build molecular complexity. wikipedia.orgthieme-connect.comlookchem.com
Furthermore, the 2-chloro-pyridine moiety is a key substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. thieme-connect.comacs.org This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids. thieme-connect.comresearchgate.net The ability to form such bonds is a powerful tool in modern organic synthesis for constructing biaryl structures, which are prevalent in many biologically active compounds, including kinase inhibitors used in targeted cancer therapy. researchgate.netthieme-connect.comacs.orgnih.gov For instance, pyridine derivatives have been investigated as potent inhibitors for Salt-Inducible Kinases (SIKs), which are therapeutic targets for inflammatory diseases. acs.orgacs.org The strategic placement of the chloro and methoxy groups on this compound provides chemists with a versatile platform to synthesize a diverse library of novel substituted pyridine compounds for various research applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMBHZPESWUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442075 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-77-0 | |
| Record name | methyl 2-chloro-6-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Chloro 6 Methoxynicotinate
Established Synthetic Routes and Reaction Pathways
The traditional synthesis of methyl 2-chloro-6-methoxynicotinate relies on fundamental organic reactions, primarily esterification and nucleophilic aromatic substitution. These methods, while foundational, are continuously refined to improve yield and purity.
Esterification of 2-Chloro-6-methoxynicotinic Acid
A primary route to obtaining this compound is through the esterification of its corresponding carboxylic acid, 2-chloro-6-methoxynicotinic acid. google.comsigmaaldrich.comchemicalbook.com This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
One documented method involves the use of thionyl chloride in benzene (B151609). In this process, 2-chloro-6-methylnicotinic acid is reacted with thionyl chloride to form the acyl chloride. This intermediate is then reacted with methanol to yield the final ester product, methyl 2-chloro-6-methylnicotinate, with a high purity of over 98%. google.com Another approach utilizes diazomethane (B1218177) in diethyl ether to convert 2-chloronicotinic acid to its methyl ester. prepchem.com
Table 1: Esterification of 2-Chloro-6-methoxynicotinic Acid
| Reactants | Reagents | Solvent | Key Conditions | Product Purity |
|---|---|---|---|---|
| 2-chloro-6-methylnicotinic acid | Thionyl chloride, Methanol | Benzene | Reflux, stirring | >98% (GC) google.com |
Nucleophilic Aromatic Substitution Approaches for Pyridine (B92270) Ring Derivatization
Nucleophilic aromatic substitution (SNAr) is a critical strategy for introducing substituents onto the pyridine ring. slideshare.netyoutube.comgcwgandhinagar.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. slideshare.netyoutube.com
The synthesis of this compound can be achieved through the regioselective methoxylation of a di-halogenated nicotinic acid precursor. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can be controlled to favor substitution at the 6-position. The choice of solvent plays a crucial role in directing this regioselectivity. Reactions in N,N-dimethylformamide (DMF) and methanol have been shown to be highly regioselective for the 6-position. researchgate.net
Table 2: Regioselective Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate
| Reagent | Solvent | Major Product(s) | Reference |
|---|---|---|---|
| Sodium methoxide | Tetrahydrofuran (THF), Dichloromethane (CH2Cl2) | 2-methoxy-pyridine-3-carboxylic esters | researchgate.net |
Displacement reactions at the 6-position of the pyridine ring are a common method for introducing the methoxy (B1213986) group. slideshare.netresearchgate.netchemicalbook.com This often involves a precursor where the 6-position is substituted with a good leaving group, such as a halogen. For example, a precursor like methyl 2,6-dichloropyridine-3-carboxylate can undergo a nucleophilic attack by a methoxide source, leading to the displacement of the chlorine atom at the 6-position. researchgate.net The reactivity of halopyridines in nucleophilic aromatic substitution is well-established, with the 2- and 4-positions being particularly susceptible to attack. youtube.comyoutube.com
Advanced Synthetic Technologies and Process Optimization
To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of harsh reagents, advanced technologies are being employed. These modern approaches aim to enhance reaction kinetics and improve regioselectivity.
Microwave-Assisted Synthesis for Enhanced Regioselectivity and Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reduced reaction times and improved yields. researchgate.net In the context of synthesizing this compound and its analogs, microwave irradiation has been shown to enhance both regioselectivity and reaction kinetics. researchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthetic Step | Technology | Advantages | Reference |
|---|
Continuous Flow Chemistry Applications in Nicotinate (B505614) Synthesis
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pyridine and nicotinate derivatives. This technology offers superior control over reaction parameters, leading to improved yields, shorter reaction times, and enhanced safety profiles. organic-chemistry.orgnih.gov By pumping reagents through a network of tubes and reactors, chemists can maintain precise control over temperature, pressure, and mixing, which is often challenging in large-scale batch reactors. nih.govacs.org
A notable application is in the N-oxidation of pyridine derivatives, a common transformation in the synthesis of functionalized heterocycles. Research has demonstrated the use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide to produce various pyridine N-oxides. organic-chemistry.orgthieme-connect.comresearchgate.net This flow process can achieve yields of up to 99% in mere minutes, a significant improvement over the hours required for batch reactions. thieme-connect.com Furthermore, the system exhibits remarkable stability, with continuous operation for over 800 hours without loss of catalyst activity, highlighting its potential for industrial-scale production. organic-chemistry.orgthieme-connect.com
Similarly, the synthesis of nicotinamide (B372718) derivatives has been successfully translated to continuous-flow microreactors. researchgate.net This approach facilitates a two-step reaction in a single, integrated unit, which circumvents the need for the isolation and purification of intermediates. researchgate.net The result is a greener process with reduced solvent use and milder reaction conditions, achieving significant time savings—reducing reaction times from 48 hours to just 40 minutes. researchgate.net
The versatility of flow chemistry extends to biocatalysis as well. For instance, the enzymatic synthesis of nicotinic acid has been optimized in a semi-continuous packed-bed bioreactor, demonstrating the broad applicability of flow principles. mdpi.com These examples underscore the transformative potential of continuous flow chemistry in producing nicotinate-related structures with high efficiency and control.
Table 1: Comparison of Batch vs. Continuous Flow for N-Oxidation of a Pyridine Derivative
| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |
|---|---|---|---|
| Yield | 94% | 99% | thieme-connect.com |
| Reaction Time | 12 hours | 3 minutes | thieme-connect.com |
| Operating Temperature | 60 °C | 60 °C | thieme-connect.com |
| Catalyst System | TS-1 / H₂O₂ | TS-1 / H₂O₂ | thieme-connect.com |
| Scalability | Limited | High potential for large-scale production | organic-chemistry.orgresearchgate.net |
Optimization of Synthetic Yields and Control of Reaction Purity
A key advantage of continuous flow systems is the ability to finely tune reaction parameters to maximize yield and purity. nih.gov The systematic exploration of variables such as flow rate, temperature, and substrate concentration is more accessible and rapid than in batch processes.
In the enzymatic production of nicotinic acid, for example, researchers methodically investigated the impact of substrate flow rate and concentration within a semi-continuous packed-bed bioreactor. mdpi.com They determined that the highest catalytic efficiency and a space-time yield of 1576 g/(L·d) were achieved at a flow rate of 2.0 mL/min and a substrate concentration of 0.8 M. mdpi.com This level of process optimization is a hallmark of flow chemistry. The stability of such systems is also a critical factor; in this case, the immobilized enzyme could be reused for at least 41 batches while maintaining 100% conversion, ensuring consistent product quality. mdpi.com
Advanced computational methods are also being integrated with flow chemistry to accelerate optimization. Multi-objective Bayesian optimization has been employed to simultaneously improve reaction yield and production rate for the synthesis of pyridinium (B92312) salts. nih.gov This machine-learning-assisted approach efficiently navigates the complex parameter space to identify optimal conditions, a task that would be prohibitively time-consuming using traditional one-variable-at-a-time methods. nih.gov
The inherent design of flow reactors contributes directly to reaction purity. The high surface-area-to-volume ratio ensures efficient heat transfer, preventing localized hot spots that can lead to thermal decomposition and byproduct formation. researchgate.netnih.gov The precise control over residence time minimizes the opportunity for side reactions to occur. By integrating multiple synthetic steps into a single continuous process, the need to isolate and handle potentially unstable intermediates is eliminated, which not only improves safety but also prevents degradation and enhances the purity of the final product. researchgate.netnih.gov
Table 2: Optimization Parameters in the Synthesis of Nicotinic Acid in a Packed-Bed Bioreactor
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Substrate Flow Rate | 2.0 mL/min | Negligible influence of external diffusion, stable reaction rate | mdpi.com |
| Substrate Concentration | 0.8 M | Highest catalytic efficiency | mdpi.com |
| Reactor Stability | Reused for 41 batches | Maintained 100% conversion | mdpi.com |
| Space-Time Yield | Not Applicable | 1576 g/(L·d) | mdpi.com |
Chemical Reactivity and Transformation of Methyl 2 Chloro 6 Methoxynicotinate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring of Methyl 2-chloro-6-methoxynicotinate is adorned with a chloro group at the C-2 position and a methoxy (B1213986) group at the C-6 position, both of which can be targeted by nucleophiles.
Reactivity and Selectivity at the C-2 Chloro Position
The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. A prominent example of this is the Suzuki-Miyaura cross-coupling reaction. While specific data for this compound is not extensively reported in publicly available literature, the analogous compound, 2-chloro-6-methoxypyridine (B123196), readily participates in such reactions. researchgate.net This suggests that this compound would behave similarly, coupling with various boronic acids in the presence of a palladium catalyst and a base to form C-C bonds at the C-2 position. researchgate.netlibretexts.org The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the chloro-pyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org
Another important class of reactions at the C-2 position is nucleophilic aromatic substitution (SNAr) with amines, a key step in the synthesis of various biologically active compounds. For instance, the structurally related 4-chloro-N-methylpicolinamide is known to react with p-aminophenol in the presence of a base like potassium tert-butoxide to form an ether linkage, a crucial step in the synthesis of the anticancer drug Sorafenib. researchgate.net This highlights the potential of the C-2 chloro group in this compound to be displaced by oxygen and nitrogen nucleophiles.
| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Palladium Catalyst, Base | 2-Aryl/Heteroaryl-6-methoxynicotinates | researchgate.netlibretexts.org |
| Nucleophilic Aromatic Substitution | Amines (e.g., anilines) | Base (e.g., K2CO3, KOtBu) | 2-Amino-6-methoxynicotinates | researchgate.net |
| Nucleophilic Aromatic Substitution | Phenols | Base (e.g., K2CO3, KOtBu) | 2-Aryloxy-6-methoxynicotinates | researchgate.net |
Transformations Involving the C-6 Methoxy Moiety
The methoxy group at the C-6 position is generally less reactive towards nucleophilic attack compared to the C-2 chloro group under typical SNAr conditions. However, its presence electronicaly influences the reactivity of the pyridine ring. Specific transformations directly involving the C-6 methoxy moiety of this compound are not well-documented in common literature. It is plausible that under harsh conditions, such as treatment with strong acids or demethylating agents, the methoxy group could be cleaved to a hydroxyl group.
Ester Group Modifications
The methyl ester functionality of this compound can undergo typical ester transformations, providing another avenue for structural diversification.
Transesterification Processes
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. For instance, reacting this compound with a different alcohol in the presence of a catalytic amount of acid or base would lead to the corresponding ester of that alcohol. The reaction of methyl nicotinate (B505614) with menthol (B31143) to form menthyl nicotinate, often catalyzed by an alkoxide base, serves as a well-established example of transesterification on a related system. This process is typically driven to completion by removing the methanol (B129727) byproduct.
Hydrolytic Cleavage of the Ester Functionality
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methoxynicotinic acid, under either acidic or basic conditions. sigmaaldrich.com Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also feasible, usually by heating the ester in an aqueous acidic solution.
| Reaction Type | Reagents | Product | Ref. |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | This compound | |
| Hydrolysis | H2O, Acid or Base Catalyst | 2-Chloro-6-methoxynicotinic acid | sigmaaldrich.com |
Electrophilic Aromatic Substitution Pathways on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.comresearchgate.net Electrophilic attack, when it does occur, is generally directed to the C-3 or C-5 position, as attack at the C-2, C-4, or C-6 positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. youtube.com
In the case of this compound, the C-2 and C-6 positions are already substituted. The directing effects of the existing substituents must be considered. The chloro group is deactivating and ortho-, para-directing, while the methoxy group is activating and ortho-, para-directing. The ester group at C-3 is deactivating and meta-directing. The interplay of these electronic effects would likely direct incoming electrophiles to the C-5 position. For example, nitration of the related 2-chloro-6-methoxypyridine has been shown to occur, suggesting that this compound could potentially undergo similar electrophilic substitution reactions under forcing conditions.
Halogenation Reactions, including Bromination, on the Nicotinate Skeleton
The electronic nature of the substituted nicotinate ring dictates its reactivity towards electrophilic halogenation. The pyridine ring is generally electron-deficient; however, the presence of the strong electron-donating methoxy (-OCH₃) group at the C-6 position significantly influences the regioselectivity of electrophilic aromatic substitution. This group activates the pyridine ring towards electrophiles and directs incoming substituents primarily to the C-4 position.
While specific studies on the bromination of this compound are not extensively detailed in readily available literature, the reactivity can be inferred from similar systems. For instance, the iodination of 2-chloro-6-methoxypyridine, a closely related substrate, demonstrates this directing effect. In this reaction, an iodine source combined with an oxidizing agent in an acidic medium selectively installs an iodine atom at the C-4 position. This suggests that bromination of this compound would likely proceed under similar electrophilic conditions to yield methyl 4-bromo-2-chloro-6-methoxynicotinate.
The reaction would typically involve an electrophilic bromine source, such as N-bromosuccinimide (NBS) or liquid bromine, often in the presence of a Lewis or Brønsted acid catalyst to enhance the electrophilicity of the bromine species. The control of reaction conditions, such as temperature and solvent, would be crucial to ensure high regioselectivity and prevent side reactions.
Metal-Catalyzed Coupling Reactions for Further Functionalization
The chlorine atom at the C-2 position of this compound is a key handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. The C-Cl bond, while typically less reactive than corresponding C-Br or C-I bonds, can be effectively activated by various palladium-based catalytic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, and it is applicable to chloro-heterocyclic compounds like this compound. This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. researchgate.netnih.gov
The efficiency of the Suzuki-Miyaura coupling of aryl chlorides often depends on the choice of the palladium catalyst and, crucially, the supporting ligand. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and others, are particularly effective in promoting the oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle. researchgate.net
For substrates similar to this compound, such as other chloropyridines and chloropurines, a variety of conditions have proven effective. studfile.netresearchgate.net These reactions demonstrate that the chloro-substituent can be selectively replaced by a wide range of aryl or vinyl groups from the corresponding boronic acids. studfile.netlookchem.com The choice between anhydrous and aqueous conditions can depend on the electronic properties of the coupling partners. lookchem.com
| Catalyst | Ligand | Base | Solvent | Temperature | Substrate Type |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ (anhydrous) | Toluene | 100 °C | Electron-rich arylboronic acids |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ (aqueous) | DME | 100 °C | Electron-poor arylboronic acids |
| Pd(OAc)₂ | Buchwald-type phosphine (e.g., SPhos, XPhos) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 °C | General aryl chlorides |
Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira)
Beyond the Suzuki-Miyaura reaction, the C-2 chloro group of this compound is also amenable to other important palladium-catalyzed transformations, including the Heck and Sonogashira couplings.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a new C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a substituted alkene, where a hydrogen atom on the alkene is replaced by the nicotinate scaffold. As with Suzuki couplings, the reaction with aryl chlorides typically requires a robust palladium catalyst, often supported by phosphine ligands, to achieve good yields. organic-chemistry.org The base, commonly triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen chloride generated during the reaction. wikipedia.org
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine like triethylamine or diethylamine, which can also serve as the solvent. wikipedia.org The Sonogashira reaction allows for the introduction of an alkynyl functional group at the C-2 position of the nicotinate ring, providing a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.org While copper-free variations of the Sonogashira coupling exist, the classic Pd/Cu system remains widely employed for its reliability with a broad range of substrates.
| Reaction | Catalyst System | Base | Typical Coupling Partner | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂ or PdCl₂ with phosphine ligands | Et₃N, K₂CO₃ | Alkenes (e.g., acrylates, styrene) | DMF, Acetonitrile (B52724) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | Terminal Alkynes | THF, DMF, Et₃N |
Mechanistic Investigations of Reactions Involving Methyl 2 Chloro 6 Methoxynicotinate
Elucidation of Reaction Mechanisms in Nucleophilic Aromatic Substitutions
The primary reaction pathway for the functionalization of Methyl 2-chloro-6-methoxynicotinate is nucleophilic aromatic substitution (SNA). In this reaction, the chlorine atom at the 2-position of the pyridine (B92270) ring is displaced by a nucleophile. The mechanism of this substitution has been a subject of detailed investigation, with evidence pointing towards a stepwise process involving a Meisenheimer complex. researchgate.net
The generally accepted mechanism for SNAreactions on activated aryl halides, such as this compound, proceeds through two distinct steps. mdpi.com The initial step involves the attack of the nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. mdpi.com In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The stability of this complex is a critical factor in determining the reaction rate. For this compound, the electron-withdrawing nature of the ring nitrogen and the ester group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Recent studies on similar systems have also explored the possibility of a concerted mechanism for SNA, where bond formation and bond-breaking occur in a single transition state. However, for highly activated substrates like those in the pyridine series, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally favored. researchgate.net
Table 1: Influence of Substituents on the Rate of Nucleophilic Aromatic Substitution
| Substituent at C5 of 2-chloropyridine (B119429) | Relative Reaction Rate |
| NO₂ | High |
| CN | Moderate |
| H | Low |
This table illustrates the general trend of substituent effects on the rate of S_NAr reactions in related 2-chloropyridine systems.
Kinetic Studies and Reaction Profiling for Synthetic Pathways
Kinetic studies provide valuable insights into the reaction mechanisms and allow for the optimization of synthetic pathways. For nucleophilic aromatic substitution reactions involving chloro-pyridines, the reaction rate is typically dependent on the concentrations of both the substrate and the nucleophile, indicating a bimolecular rate-determining step, which is consistent with the formation of the Meisenheimer complex. rsc.org
Kinetic investigations on related systems, such as the reaction of substituted 2-chloropyridines with anilines, have shown that the reaction follows second-order kinetics. rsc.org The rate constants are influenced by the electronic nature of the substituents on both the pyridine ring and the nucleophile. Electron-withdrawing groups on the pyridine generally increase the rate, while electron-donating groups on the nucleophile also enhance reactivity.
Reaction profiling, often performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), allows for the monitoring of the concentrations of reactants, intermediates, and products over time. This data is crucial for understanding the reaction progress, identifying any side products, and determining the optimal conditions for maximizing the yield of the desired product. For the synthesis of derivatives of this compound, reaction profiling can help in fine-tuning parameters such as temperature, solvent, and reaction time to ensure efficient conversion and minimize the formation of impurities.
Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table presents a hypothetical second-order rate dependence for a typical S_NAr reaction involving this compound.
Regiochemical and Stereochemical Control in Complex Derivatization Reactions
In molecules with multiple potential reaction sites, controlling the regiochemistry of a reaction is a significant challenge. For derivatives of this compound, the primary site of nucleophilic attack is the carbon atom at the 2-position, which is activated by both the ring nitrogen and the adjacent chloro leaving group. However, depending on the reaction conditions and the nature of the nucleophile, reactions at other positions could potentially occur.
Studies on the functionalization of substituted pyridines have demonstrated that the regioselectivity can be directed by the careful choice of reagents and reaction conditions. acs.org For instance, directed ortho-metalation techniques can be employed to introduce substituents at positions adjacent to an existing group. While the inherent reactivity of this compound strongly favors substitution at C2, derivatization of the initial product could lead to subsequent reactions where regiochemical control becomes critical.
Stereochemical control becomes relevant when the derivatization of this compound leads to the formation of chiral centers. For example, if the nucleophile itself is chiral, or if the substitution reaction creates a new stereocenter, the control of the stereochemical outcome is essential, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The use of chiral auxiliaries, catalysts, or reagents can be employed to induce stereoselectivity. While there is a lack of specific studies on the stereochemical control in reactions of this compound, the principles established in the broader field of asymmetric synthesis would be applicable. nih.gov For instance, the use of a chiral amine as a nucleophile could lead to a diastereomeric mixture of products, from which the desired stereoisomer could be isolated.
Applications As a Key Intermediate in Organic Synthesis
Precursor for Diverse Heterocyclic Compound Synthesis
The reactivity of the chloro and methoxy (B1213986) groups on the pyridine (B92270) ring of Methyl 2-chloro-6-methoxynicotinate enables its transformation into a wide array of other heterocyclic structures. Chemists utilize this scaffold to introduce further complexity and build fused ring systems or modify existing substituents to fine-tune the properties of the final molecule.
Synthesis of Fused 2-Pyridones
This compound is an intermediate in the synthesis of complex fused heterocyclic systems that contain a 2-pyridone core. A notable example is its application in creating the 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide motif. This structure, which is a type of fused 2-pyridone, forms the core of potent inhibitors targeting the HIV-1 integrase enzyme. The synthesis involves a multi-step process where the nicotinate (B505614) backbone is ultimately cyclized to form the bicyclic naphthyridinone system.
Derivatization to other Nicotinate Analogues with Modified Substituents
The chemical versatility of this compound allows for its conversion into a variety of other nicotinate analogues through targeted reactions at its substituent sites. The 2-chloro group is a key reactive handle, often displaced by nucleophiles. For instance, it can be substituted with O-benzylhydroxylamine to introduce a benzyloxyamino group at the C2 position. vulcanchem.com
Furthermore, the methoxy group at the C6 position can be varied. In related synthetic routes starting from 2,6-dichloronicotinic acid, the C6-chloro substituent can be displaced by amines, such as piperidine (B6355638) or morpholine, to generate 6-piperidinyl or 6-morpholino derivatives. vulcanchem.com These transformations highlight the compound's utility in creating a library of substituted pyridines for further development.
Table 1: Examples of Derivatization Reactions
| Starting Material Precursor | Reagent | Resulting Substituent | Reference |
|---|---|---|---|
| This compound | O-benzylhydroxylamine | 2-((Benzyloxy)amino) | vulcanchem.com |
| 2,6-Dichloronicotinic Acid Methyl Ester | Piperidine | 6-Piperidinyl | vulcanchem.com |
| 2,6-Dichloronicotinic Acid Methyl Ester | Morpholine | 6-Morpholino | vulcanchem.com |
Role in Pharmaceutical Intermediate Synthesis
The structural framework provided by this compound is integral to the development of several classes of therapeutic agents. It serves as a crucial intermediate, enabling the construction of the complex molecular architectures required for biological activity.
Development of HIV Integrase Strand Transfer Inhibitors
A significant application of this compound is in the synthesis of inhibitors for the human immunodeficiency virus (HIV) integrase enzyme. vulcanchem.com This enzyme is essential for the replication of the virus, and blocking its function is a key therapeutic strategy. ambeed.comgoogleapis.com
Specifically, this compound (referred to as compound 8 in relevant literature) is a key intermediate in a synthetic route designed to produce 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. vulcanchem.com This pathway begins with 2,6-dichloronicotinic acid, where the 6-chloro position is first converted to a methoxy group, followed by esterification to yield this compound. vulcanchem.com This intermediate is then further elaborated through several steps, including the displacement of the 2-chloro group, to build the final, potent HIV Integrase Strand Transfer Inhibitor (INSTI). vulcanchem.com
Intermediates for Lipid-Regulating Pharmaceuticals and Fibrate-Class Drugs
Information regarding the specific application of this compound as an intermediate in the synthesis of lipid-regulating pharmaceuticals or fibrate-class drugs is not available in the reviewed scientific literature.
Precursors for Other Biologically Active Molecules and Drug Candidates
Beyond its role in HIV therapeutics, this compound is also a precursor for other classes of biologically active molecules. Patent literature describes its use in the synthesis of compounds targeting protein kinases, which are important targets in oncology and other diseases.
In one documented synthesis, this compound is reacted with 7-amino-4-chloro-isoindolin-1-one in a copper-catalyzed coupling reaction. This transformation connects the pyridine core of the nicotinate to the isoindolinone moiety, creating a more complex molecular scaffold for the development of kinase inhibitors. This application demonstrates the utility of this compound in creating structurally diverse drug candidates for various therapeutic fields.
Table 2: Synthesis of a Kinase Inhibitor Precursor
| Reactant 1 | Reactant 2 | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| This compound | 7-Amino-4-chloro-isoindolin-1-one | Cesium carbonate, Copper iodide, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | A coupled isoindolinone-pyridine derivative |
Applications in Agrochemical Synthesis
This compound is primarily utilized as a precursor in the synthesis of various agrochemical compounds. While its direct application as a pesticide is not its main purpose, its chemical reactivity allows for its incorporation into larger, more complex molecules that exhibit herbicidal, fungicidal, or insecticidal properties. The chloro- and methoxy- substituents on the pyridine ring provide specific reaction sites for chemists to build upon, leading to the final active ingredients used in agriculture.
Detailed research, particularly within patent literature, highlights the utility of this compound in creating novel compounds for crop protection. For instance, patent documents have outlined synthetic routes where this intermediate is reacted with other chemical moieties to produce compounds intended for agrochemical applications.
One notable, albeit not commercially widespread, example involves the synthesis of a more complex molecule identified by the Chemical Abstracts Service (CAS) number 1073230-29-1. In this synthesis, this compound serves as a foundational component. The reaction, detailed in patent literature, involves the chemical transformation of the chloro group on the pyridine ring, demonstrating the compound's function as a key intermediate. While the final product of this specific reaction is not a well-known commercial herbicide, the synthetic pathway exemplifies the strategic use of this compound in the research and development of new potential agrochemicals.
The table below outlines the role of this compound in the synthesis of a specific chemical entity with potential agrochemical applications.
| Starting Intermediate | CAS Number | Reagent | Product | Product CAS Number | Application Type |
| This compound | 95652-77-0 | 4-(Trifluoromethyl)benzylamine | N-((4-(trifluoromethyl)phenyl)methyl)-2-methoxy-6-(methoxycarbonyl)pyridin-2-amine | 1073230-29-1 | Intermediate for Agrochemicals |
This documented synthetic pathway underscores the importance of this compound as a versatile intermediate. The ability to modify its structure at specific points allows for the systematic design and synthesis of new molecules that can be screened for desired biological activity against agricultural pests. Further research and development in the agrochemical sector may uncover more applications for this valuable compound.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including Methyl 2-chloro-6-methoxynicotinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl groups of the methoxy (B1213986) and ester functionalities. The chemical shifts of the two aromatic protons on the pyridine ring are influenced by the electronic effects of the chloro, methoxy, and methyl carboxylate substituents. The methoxy group at position 6 and the chloro group at position 2 would cause the proton at position 5 to appear at a different chemical shift compared to the proton at position 4. The protons of the two methyl groups (one from the ester and one from the methoxy group) would appear as sharp singlets, but at different chemical shifts due to their different chemical environments. For a similar compound, 2-chloro-6-methoxypyridine (B123196), the aromatic protons appear at chemical shifts of approximately 7.50, 6.89, and 6.65 ppm. chemicalbook.com The methyl protons of the methoxy group are observed around 3.93 ppm. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. youtube.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the substitution pattern. The carbon bearing the chloro group (C2), the methoxy group (C6), and the ester group (C3) will have characteristic chemical shifts. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbon atoms of the methyl groups will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155-165 |
| C3 | - | ~120-130 |
| C4 | ~7.8-8.2 (d) | ~135-145 |
| C5 | ~6.7-7.1 (d) | ~110-120 |
| C6 | - | ~160-170 |
| C=O | - | ~165-175 |
| OCH₃ (ester) | ~3.9 | ~52-55 |
| OCH₃ (ring) | ~4.0 | ~53-56 |
Note: These are predicted values based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈ClNO₃), the molecular weight is 201.61 g/mol .
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak for the molecular ion. libretexts.org This peak arises from the natural abundance of the ³⁷Cl isotope, which is about one-third that of the ³⁵Cl isotope. libretexts.org Therefore, for this compound, a pair of peaks would be expected at m/z 201 and 203, with a relative intensity ratio of approximately 3:1. libretexts.org
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, initiated by the loss of loosely bound electrons. Common fragmentation patterns for this molecule would involve the loss of the methyl group from the ester or methoxy group, or the loss of the entire methoxycarbonyl group. The fragmentation of 2-chloropyridine (B119429) often involves the loss of the chlorine atom, resulting in a pyridyl cation. yufengchemicals.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |
| [M]⁺ | 201 | Molecular Ion |
| [M+2]⁺ | 203 | Isotopic Peak for ³⁷Cl |
| [M-CH₃]⁺ | 186 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 170 | Loss of a methoxy radical |
| [M-COOCH₃]⁺ | 142 | Loss of the methoxycarbonyl radical |
| [C₅H₃NCl(OCH₃)]⁺ | 158 | Loss of the ester group |
| [C₅H₄N(OCH₃)]⁺ | 108 | Loss of chlorine and the ester group |
Note: These are predicted fragmentation patterns. The actual mass spectrum may show additional or different fragments depending on the ionization conditions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, both gas and liquid chromatography are valuable for assessing its purity and for monitoring the progress of its synthesis.
Gas chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. This compound, being a relatively small molecule, is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for the separation and identification of the components of a mixture. rsc.org
In a typical GC-MS analysis of this compound, a solution of the sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions. Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification. This is particularly useful for confirming the presence of the desired product and identifying any volatile impurities or byproducts in a reaction mixture.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. HPLC is the method of choice for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. sielc.com
A common mode of HPLC for this type of compound is reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). bevital.nopickeringlabs.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. Detection is often performed using a UV detector, as the pyridine ring in this compound absorbs UV light. By comparing the retention time and UV spectrum of the sample to that of a known standard, the identity and purity of the compound can be confirmed. HPLC can effectively separate the target compound from starting materials, reagents, and byproducts, providing a quantitative measure of its purity. researchgate.net
Computational Chemistry and Theoretical Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of Methyl 2-chloro-6-methoxynicotinate typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to determine its optimal three-dimensional geometry and electronic properties. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p), which has been shown to provide reliable results for related nicotinic acid derivatives.
These calculations reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The electronic structure is elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO is likely centered on the electron-deficient regions, particularly the carbon atom attached to the chlorine and the ester carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the electron density distribution and highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atom bonded to the chlorine, suggesting these are sites for nucleophilic interaction.
Electronic spectral studies on the related compound, 2-chloro-6-methoxypyridine (B123196), have shown the influence of the chloro and methoxy substituents on the electronic transitions within the pyridine ring. By analogy, similar effects would be anticipated for this compound, with the substituents modulating the energy of the π-π* and n-π* transitions.
Table 1: Predicted Electronic Properties of this compound (Note: These are qualitative predictions based on studies of similar molecules and would require specific DFT calculations for quantitative values.)
| Property | Predicted Characteristic |
| HOMO Localization | Pyridine ring, methoxy group |
| LUMO Localization | Carbon attached to chlorine, ester carbonyl group |
| HOMO-LUMO Gap | Moderate, indicating moderate reactivity |
| Negative Electrostatic Potential | Pyridine nitrogen, methoxy oxygen, ester carbonyl oxygen |
| Positive Electrostatic Potential | Carbon attached to chlorine, aromatic hydrogens |
Prediction of Reactivity, Selectivity, and Reaction Energetics
Theoretical studies are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. The electronic nature of the substituents on the pyridine ring dictates its reactivity. The chlorine atom at the 2-position and the ester group at the 3-position are electron-withdrawing, decreasing the electron density of the pyridine ring and making it less susceptible to electrophilic aromatic substitution. Conversely, the methoxy group at the 6-position is electron-donating, which partially counteracts the effect of the other substituents.
The calculated HOMO and LUMO energies can be used to determine global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity. The analysis of local reactivity descriptors, like Fukui functions, can pinpoint the most reactive sites for nucleophilic and electrophilic attacks. For this compound, the carbon atom at the 2-position (attached to the chlorine) is predicted to be a primary site for nucleophilic attack, facilitating substitution of the chlorine atom. The pyridine nitrogen, with its lone pair of electrons, is a likely site for protonation and coordination to Lewis acids.
Computational methods can also be used to model reaction pathways and calculate reaction energetics, including activation energies and reaction enthalpies. For instance, the energetics of nucleophilic substitution at the 2-position can be calculated to predict the feasibility and rate of such reactions with different nucleophiles. Theoretical studies on the acidity of substituted pyridines suggest that the electron-withdrawing groups in this compound would influence its pKa value, affecting its behavior in acid-base reactions.
Conformational Analysis and Investigation of Atropisomerism in Related Structures
The presence of rotatable single bonds in this compound gives rise to different possible conformations. Conformational analysis, typically performed using computational methods, helps to identify the most stable conformers and the energy barriers for their interconversion. The key rotational degrees of freedom in this molecule are around the C6-O bond of the methoxy group and the C3-C bond of the ester group.
Studies on 2-methoxypyridine have shown a preference for a planar conformation where the methyl group of the methoxy substituent lies in the plane of the pyridine ring. A similar preference for a planar or near-planar arrangement of the methoxy group would be expected in this compound to maximize electronic delocalization. The orientation of the methyl ester group is also crucial. It is likely to adopt a conformation that minimizes steric hindrance with the adjacent chloro and methoxy groups.
A particularly interesting aspect of the structure of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The 2,3,6-trisubstituted pattern on the pyridine ring can create significant steric hindrance, potentially restricting the rotation around the bond connecting the pyridine ring to the methyl ester group.
While specific studies on atropisomerism in this compound are not widely reported, research on other highly substituted pyridines suggests that this phenomenon is plausible. The steric bulk of the chloro and methoxy groups flanking the ester substituent could create a sufficiently high energy barrier to rotation to allow for the existence of stable, isolable atropisomers at room temperature. Computational studies can be employed to calculate the rotational energy barrier around the C3-C(O)OCH3 bond. If this barrier is high enough (typically >20-25 kcal/mol), the molecule would exhibit axial chirality. The investigation of atropisomerism in such structures is a growing area of interest due to its implications in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can have a profound impact on biological activity and material properties.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-chloro-6-methoxynicotinate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or esterification of precursor pyridine derivatives. For example, chlorination of 6-methoxynicotinic acid followed by esterification with methanol under acidic catalysis. Reaction optimization should consider:
Q. How should researchers characterize the physical properties of this compound?
- Methodological Answer : Key characterization steps include:
- Melting Point : Compare experimental values (e.g., ~99°C for structurally similar compounds) with literature .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) groups.
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 201.05 for C₈H₆Cl₂N₂ analogs) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear NIOSH-approved respirators (e.g., OV/AG/P99 cartridges for vapor protection) and chemical-resistant gloves (nitrile or neoprene) .
- Ventilation : Use fume hoods to limit inhalation exposure.
- Waste Disposal : Avoid drainage systems; neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or stability data for this compound?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to collate and assess literature. Classify studies by synthesis conditions (e.g., solvent, catalyst) and analytical methods .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify variability. For stability data, compare degradation rates under standardized storage (e.g., 25°C, dark vs. light exposure) .
- Experimental Replication : Reproduce conflicting protocols with controlled variables (e.g., humidity, purity of starting materials) .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the chloro-substituted carbon. Predict nucleophilic attack sites .
- Kinetic Profiling : Monitor reaction intermediates via in-situ NMR or UV-Vis spectroscopy. For Suzuki-Miyaura coupling, track Pd catalyst activation using XPS .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to trace proton transfer steps during hydrolysis .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies :
| Condition | Temperature | Humidity | Duration | Analysis Method |
|---|---|---|---|---|
| Dark, 25°C | 25°C | 60% RH | 6 months | HPLC (purity ≥95%) |
| Light exposure, 40°C | 40°C | 75% RH | 1 month | GC-MS (degradants) |
- Degradant Identification : Use LC-QTOF-MS to detect hydrolysis products (e.g., 6-methoxynicotinic acid) .
Data Contradiction Analysis
Q. How should conflicting toxicity profiles for this compound be addressed?
- Methodological Answer :
- Source Evaluation : Cross-reference IARC, ACGIH, and NTP classifications. For example, if a study reports carcinogenicity (IARC Group 2B), validate via Ames test (TA98 strain ± metabolic activation) .
- Dose-Response Analysis : Conduct in-vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values. Compare with structural analogs (e.g., 2-chloronicotinate esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
